molecular formula C11H10BNO3 B8264304 (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B8264304
M. Wt: 215.01 g/mol
InChI Key: DZIQIGGPODHEFZ-UHFFFAOYSA-N
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Description

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid is a specialized boronic acid derivative with the molecular formula C11H10BNO3 and a molecular weight of 215.01 g/mol. This compound features a pyrrole heterocycle, a five-membered aromatic ring containing nitrogen, which is a key structural motif in many biologically active molecules . The presence of both the boronic acid group and the N-benzoyl-protected pyrrole ring makes this chemical a valuable building block in organic synthesis and drug discovery research. Main Applications & Research Value: This compound serves primarily as a versatile synthetic intermediate. The boronic acid functional group allows it to participate in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. This is crucial for constructing complex biaryl structures often found in active pharmaceutical ingredients. The pyrrole heterocycle is of significant interest in medicinal chemistry; it is a core structure in numerous natural products and is actively researched for developing new antibacterial agents to combat antibiotic resistance . Furthermore, pyrrole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and antioxidant effects, as seen in commercially available drugs like Tolmetin and Ketorolac . Research into pyrrole-based compounds aims to develop novel multi-target therapeutic agents . Handling & Storage: To ensure stability, this reagent requires cold-chain transportation and must be stored sealed in a freezer under an inert atmosphere at -20°C or below . Please refer to the Safety Data Sheet (SDS) before use. This product is labeled with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . Research Significance: The exploration of nitrogen heterocycles like pyrrole is a leading frontier in the search for new antibacterials and other therapeutics . This compound provides researchers with a key starting material to synthesize and optimize new pyrrole derivatives, contributing to the advancement of pharmaceutical science.

Properties

IUPAC Name

(1-benzoylpyrrol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQIGGPODHEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzoyl 1h Pyrrol 3 Yl Boronic Acid

Precursor Synthesis and Functionalization Strategies for the Pyrrole (B145914) Ring

The initial step in synthesizing the target compound is the formation of the 1-benzoyl-1H-pyrrole scaffold. This involves the acylation of the pyrrole nitrogen, which serves the dual purpose of protecting the N-H group and modifying the electronic properties of the pyrrole ring to influence the regioselectivity of subsequent reactions.

The direct N-benzoylation of 1H-pyrrole is a common method for preparing the 1-benzoyl-1H-pyrrole precursor. This transformation is typically achieved by reacting pyrrole with benzoyl chloride in the presence of a base. One effective method involves the use of pyrrole's potassium salt (potassium pyrrolide), which is a potent nucleophile. Alternatively, the reaction can be performed under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide (B78521). researchgate.net

The reaction of potassium pyrrole with benzoyl chloride in an appropriate solvent such as toluene (B28343) provides 1-benzoylpyrrole in good yield. researchgate.net Another approach involves the dropwise addition of benzoyl chloride to a solution of pyrrole in aqueous sodium hydroxide, which also yields the desired N-acylated product. researchgate.net

MethodReagentsBaseSolventTypical YieldReference
From Potassium SaltPotassium pyrrole, Benzoyl chloride-Toluene70% researchgate.net
Schotten-Baumann1H-Pyrrole, Benzoyl chlorideNaOH (aq)Water/DCMModerate researchgate.net

With the 1-benzoyl-1H-pyrrole precursor in hand, the next challenge is the regioselective functionalization of the pyrrole ring at the C-3 position to prepare it for boronation. Unsubstituted pyrrole typically undergoes electrophilic substitution preferentially at the C-2 (α) position, as this pathway leads to a more stabilized cationic intermediate. pearson.comonlineorganicchemistrytutor.comstackexchange.com

However, the introduction of the electron-withdrawing benzoyl group on the nitrogen atom deactivates the pyrrole ring towards electrophilic attack and alters the directing effect. Electron-withdrawing groups on pyrrole nitrogen direct incoming electrophiles primarily to the C-3 (β) position. This makes a direct and regioselective electrophilic halogenation (e.g., bromination with N-bromosuccinimide, NBS) at the C-3 position of 1-benzoyl-1H-pyrrole a viable strategy to produce a key intermediate, such as 1-benzoyl-3-bromopyrrole. This halo-substituted precursor is ideal for subsequent conversion to the desired boronic acid.

Direct Boronation Approaches to C-B Bond Formation

The formation of the C-B bond at the C-3 position is the crucial step in the synthesis. Several modern synthetic methods can be considered for this transformation, although their applicability is highly dependent on regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The N-benzoyl group, being an amide derivative, is a potent DMG. wikipedia.org

However, in the case of 1-benzoyl-1H-pyrrole, the DoM strategy would direct lithiation exclusively to the C-2 position, which is ortho to the nitrogen-bound DMG. uwindsor.ca This regiochemical outcome is counterproductive for the synthesis of the C-3 substituted target molecule. Therefore, DoM is not a suitable method for the direct synthesis of (1-benzoyl-1H-pyrrol-3-yl)boronic acid from 1-benzoyl-1H-pyrrole.

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct borylation of arenes and heterocycles. These reactions can also be guided by directing groups to control regioselectivity. nih.gov Similar to DoM, a Pd-catalyzed C-H activation directed by the N-benzoyl group would be expected to favor the formation of a five-membered palladacycle intermediate, leading to functionalization at the C-2 position. nih.gov

While C-H activation at the C-3 position of some N-substituted pyrroles has been achieved, it often requires the C-2 and C-5 positions to be blocked with other substituents to prevent the favored α-functionalization. nih.gov Consequently, achieving selective direct C-H borylation at the C-3 position of an unblocked 1-benzoyl-1H-pyrrole is challenging and generally not a preferred synthetic route.

The most reliable and widely used method for synthesizing aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with an electrophilic borate (B1201080) ester. nih.gov This strategy is highly effective for producing this compound and hinges on the successful generation of a 1-benzoyl-1H-pyrrol-3-yl anion equivalent.

This is most practically achieved through a halogen-metal exchange reaction. wikipedia.org Starting from a precursor like 1-benzoyl-3-bromopyrrole (prepared as discussed in section 2.1.2), treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperature (e.g., -78 °C) instigates a rapid bromine-lithium exchange. wikipedia.orgharvard.edu This process cleanly generates the 3-lithiated 1-benzoyl-1H-pyrrole intermediate.

This highly reactive organolithium species is then trapped in situ by adding an electrophilic boron reagent, typically a trialkyl borate like trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. nih.gov The final step involves acidic aqueous workup (hydrolysis) of the resulting boronate ester to yield the target this compound. This two-step sequence, starting from a 3-halopyrrole derivative, provides a regiochemically precise and high-yielding pathway to the desired product.

StepReagentsKey IntermediatePurposeReference
Halogen-Metal Exchange 1-Benzoyl-3-bromopyrrole, n-BuLi or t-BuLi1-Benzoyl-1H-pyrrol-3-yllithiumGeneration of C-3 nucleophile wikipedia.org
Boronation Triisopropyl borate (B(Oi-Pr)₃)(1-Benzoyl-1H-pyrrol-3-yl)diisopropoxyboraneC-B bond formation nih.gov
Hydrolysis Aqueous acid (e.g., HCl)This compoundFormation of final boronic acid nih.gov

Indirect Synthetic Routes

Indirect methods for synthesizing this compound are essential for achieving the desired C3-borylated regioisomer. These routes typically begin with a pyrrole ring that has been pre-functionalized at the 3-position, guiding the introduction of the boronic acid group.

Transformation of Halogenated Pyrrole Precursors to Boronic Acid Derivatives

A prevalent and reliable strategy for the synthesis of heteroaryl boronic acids involves the conversion of a carbon-halogen bond to a carbon-boron bond. nih.gov This approach is highly applicable to the synthesis of this compound, starting from a 3-halo-1-benzoylpyrrole precursor, such as 3-bromo-1-benzoylpyrrole. Two primary methods are utilized for this transformation: metal-halogen exchange followed by borylation, and transition metal-catalyzed borylation.

Metal-Halogen Exchange: This classic method involves the reaction of a halogenated pyrrole with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C or below) to prevent side reactions. wikipedia.orgnih.gov The N-benzoyl group is crucial as it protects the acidic N-H proton of the pyrrole ring, which would otherwise be deprotonated by the strong base. The bulky N-substituent can also help direct metallation or exchange to the C3 position. johnshopkins.edu

The process begins with a lithium-halogen exchange, where the bromine or iodine atom at the C3 position is swapped for a lithium atom, generating a highly reactive 3-lithiated pyrrole intermediate. wikipedia.orgthieme-connect.com This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. nih.gov The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. Maintaining cryogenic temperatures during the lithium-halogen exchange is critical to avoid rearrangement of the lithiated intermediate. thieme-connect.com

Transition Metal-Catalyzed Borylation: The Miyaura borylation reaction offers a milder alternative to the often harsh conditions of lithium-halogen exchange. organic-chemistry.orgwikipedia.org This method employs a palladium catalyst, such as PdCl₂(dppf), to couple the halogenated pyrrole precursor with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a weak base, like potassium acetate (B1210297), to facilitate the catalytic cycle. organic-chemistry.org

This catalytic approach generally exhibits excellent functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithium reagents. researchgate.net The initial product is the pinacol (B44631) boronate ester of the target compound, which is more stable and easier to purify via chromatography than the free boronic acid. organic-chemistry.org The pinacol ester can be subsequently hydrolyzed to the boronic acid if required, or used directly in further reactions like the Suzuki-Miyaura cross-coupling. wikipedia.org Nickel-based catalysts have also emerged as a cost-effective alternative to palladium for similar borylation reactions. rsc.orgresearchgate.net

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Lithium-Halogen Exchange 1. n-BuLi or t-BuLi2. B(OR)₃ (e.g., B(OMe)₃)3. Acidic workup (e.g., HCl)Anhydrous THF or Et₂O, -78°C to -100°CHigh yields, well-established method.Requires cryogenic temperatures, sensitive to moisture and air, use of pyrophoric reagents.
Miyaura Borylation 1. B₂(pin)₂2. Palladium catalyst (e.g., PdCl₂(dppf))3. Base (e.g., KOAc)Anhydrous solvent (e.g., DMSO, Dioxane), 80-100°CMild conditions, high functional group tolerance, avoids cryogenic setups.Cost of palladium catalyst, potential for side reactions like homo-coupling. nih.gov

Hydroboration Approaches to Pyrrole-Boronic Acid Synthesis

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. masterorganicchemistry.com While it is a primary method for synthesizing alkylboronic acids, its application to directly form aromatic heteroaryl boronic acids like this compound is not straightforward. This is because the precursor would need to be a non-aromatic pyrrole derivative, such as a pyrroline (B1223166) or a dihydropyrrole, containing a double bond at the appropriate position.

A hypothetical hydroboration route would start with a precursor like 1-benzoyl-Δ³-pyrroline. The addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the C3-C4 double bond would form an organoborane intermediate. masterorganicchemistry.com Subsequent oxidation of this intermediate would be required to re-aromatize the pyrrole ring and form the boronic acid. However, standard hydroboration-oxidation protocols typically convert the C-B bond to a C-OH bond, which is not the desired outcome. masterorganicchemistry.com

Therefore, hydroboration is generally not a preferred or direct method for synthesizing aromatic pyrrole boronic acids. Its utility is more established in the synthesis of saturated or partially saturated heterocyclic boronic acid derivatives. mdpi.comresearchgate.net The multi-step process involving the creation of a specific pyrroline precursor followed by a non-standard hydroboration and subsequent aromatization makes this route less efficient than the transformation of halogenated precursors.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. rsc.org Several aspects of the synthetic routes can be optimized according to these principles.

Solvent Selection : Traditional syntheses often use volatile and hazardous organic solvents like THF or toluene. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, some palladium-catalyzed borylations can be performed in greener solvents like ethanol (B145695) or even in aqueous micellar solutions, which can enhance reaction rates and simplify product isolation. rsc.orgnih.gov

Catalysis over Stoichiometric Reagents : The Miyaura borylation is inherently greener than the lithium-halogen exchange method because it uses a catalytic amount of a transition metal instead of stoichiometric amounts of pyrophoric organolithium reagents. researchgate.net This reduces waste and improves the atom economy of the reaction. The development of more efficient and recyclable catalysts, including nickel-based systems or palladium nanoparticles, further enhances the sustainability of this approach. rsc.orgresearchgate.net

Energy Efficiency : The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption in palladium-catalyzed coupling reactions. nih.gov Flow chemistry offers another avenue for improved energy efficiency and safety, particularly for highly exothermic reactions like lithium-halogen exchange, by allowing for better temperature control and scalability. nih.gov

Waste Reduction : Boronic acids themselves are considered relatively "green" compounds as they often degrade to boric acid, a less toxic substance. nih.gov One-pot, multi-step procedures, where intermediates are not isolated, can significantly reduce solvent waste from workups and purifications. For example, a one-pot borylation/Suzuki coupling sequence can streamline the synthesis of more complex molecules from the halogenated pyrrole precursor. organic-chemistry.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevent Waste Utilizing one-pot procedures to minimize purification steps and solvent use.
Atom Economy Preferring catalytic routes (Miyaura borylation) over stoichiometric ones (lithium-halogen exchange).
Less Hazardous Synthesis Avoiding pyrophoric reagents like n-BuLi by using catalytic methods.
Safer Solvents Replacing hazardous solvents with greener alternatives like ethanol or aqueous systems where possible. nih.gov
Energy Efficiency Employing microwave heating or flow chemistry to reduce energy consumption and improve control. nih.govnih.gov
Use of Catalysis Using palladium or nickel catalysts for the borylation step, which are more efficient than stoichiometric reagents. rsc.org

Reactivity and Mechanistic Investigations of 1 Benzoyl 1h Pyrrol 3 Yl Boronic Acid

Fundamental Reactivity Patterns of Boronic Acids

Boronic acids, characterized by a C–B bond and two hydroxyl groups attached to the boron atom, are a class of organic compounds with significant applications in synthetic chemistry. wiley-vch.devt.edu Their reactivity is primarily governed by the unique electronic structure of the boron atom. Boron, being sp2-hybridized in its neutral state, possesses a trigonal planar geometry and a vacant p-orbital, rendering it electron-deficient. wiley-vch.devt.edu This inherent electron deficiency is the cornerstone of its chemical behavior, particularly its Lewis acidity and its role in metal-catalyzed cross-coupling reactions.

The most fundamental chemical property of a boronic acid is its Lewis acidity, stemming from the empty p-orbital on the boron atom. nih.gov This allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. In aqueous solutions, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion. nih.govresearchgate.net This equilibrium is a critical aspect of their chemistry, as the formation of the boronate complex enhances the nucleophilicity of the organic group attached to the boron, which is pivotal for subsequent reactions. organic-chemistry.org

The Lewis acidity of boronic acids can be influenced by the electronic nature of the organic substituent. Electron-withdrawing groups attached to the organic framework generally increase the Lewis acidity of the boron center, shifting the equilibrium towards the boronate form. nih.gov Conversely, electron-donating groups decrease Lewis acidity. nih.gov

Boronic acids can also act as receptors for various anions through different interaction modes. They can function as Lewis acid type receptors, forming tetrahedral adducts with hard anions like fluoride, or as Brønsted acid type receptors, engaging in hydrogen bonding with anions such as chloride and acetate (B1210297) via their B(OH)2 hydroxyl groups. acs.orgacs.org Computational and structural studies have shown that interactions with aromatic systems, such as polar-π interactions, can contribute to the stabilization of both the boronic acid and its corresponding boronate form. nih.govsdu.dk

Table 1: Interaction Modes of Arylboronic Acids with Anions
AnionPrimary Interaction TypeDescription
F⁻, H₂PO₄⁻Lewis Acid AdductThe anion directly coordinates to the electron-deficient boron atom, forming a tetrahedral boronate complex. acs.orgacs.org
Cl⁻, Br⁻, AcO⁻Brønsted Acid (Hydrogen Bonding)The boronic acid's hydroxyl groups act as hydrogen bond donors to the anion. acs.orgacs.org

The utility of boronic acids in modern organic synthesis is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction. libretexts.org The key step in the catalytic cycle of this and related reactions is transmetalation, where the organic moiety is transferred from the boron atom to the transition metal catalyst, typically palladium. rsc.orgacs.org This process regenerates the catalyst and forms the new carbon-carbon bond in a subsequent reductive elimination step. libretexts.org

For transmetalation to occur, the boronic acid must be activated, usually by a base. organic-chemistry.org This activation leads to the formation of a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the organic group to the palladium(II) center. researchgate.net Two primary mechanistic pathways for transmetalation are widely considered:

The Boronate Pathway (Anionic Pathway): In this mechanism, the boronic acid reacts with a base (e.g., OH⁻) to form a tetrahedral trihydroxyboronate, [ArB(OH)₃]⁻. This activated boronate species then displaces a halide or other ligand from the Pd(II) complex, transferring its aryl group to the metal center. researchgate.netnih.gov

The Oxo-Palladium Pathway (Neutral Pathway): This pathway involves the reaction of a hydroxo-palladium(II) complex, [LₙPd(Ar')(OH)], with the neutral boronic acid, ArB(OH)₂. A pre-transmetalation intermediate is formed, which then undergoes intramolecular transfer of the aryl group from boron to palladium. nih.gov

Recent kinetic, structural, and computational studies suggest that boronic esters can also undergo transmetalation directly without prior hydrolysis, and the precise mechanism can be highly dependent on the specific reactants, ligands, and reaction conditions. acs.orgnih.gov The rate-determining step of the transmetalation is influenced by factors such as the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. acs.orgnih.gov

Table 2: Comparison of Proposed Transmetalation Pathways in Suzuki-Miyaura Coupling
FeatureBoronate PathwayOxo-Palladium Pathway
Boron Species Anionic boronate [ArB(OH)₃]⁻Neutral boronic acid ArB(OH)₂
Palladium Species Halido-palladium(II) complex [LₙPd(Ar')X]Hydroxo-palladium(II) complex [LₙPd(Ar')(OH)]
Role of Base Activates the boronic acid to form the boronate. organic-chemistry.orgGenerates the hydroxo-palladium species. nih.gov

Influence of the Benzoyl Group on Pyrrole (B145914) Ring Electron Density and Reactivity

The pyrrole ring is an electron-rich aromatic heterocycle due to the participation of the nitrogen lone pair in the π-system, which leads to high reactivity towards electrophilic aromatic substitution, preferentially at the C-2 position. uobaghdad.edu.iqonlineorganicchemistrytutor.com The introduction of a benzoyl group at the nitrogen atom, as in (1-Benzoyl-1H-pyrrol-3-yl)boronic acid, profoundly alters this reactivity.

The benzoyl group acts as a strong electron-withdrawing group (EWG) through a combination of inductive and resonance effects. The carbonyl moiety withdraws electron density from the nitrogen atom, thereby delocalizing it away from the pyrrole ring. This N-protection strategy significantly reduces the electron density of the pyrrole π-system. researchgate.net Consequently, the ring is substantially deactivated towards electrophilic attack compared to an unprotected or N-alkyl pyrrole. researchgate.netnih.gov This deactivation is analogous to the effect seen with N-sulfonyl protecting groups, which are commonly used to temper pyrrole's reactivity and prevent decomposition under acidic conditions. researchgate.net

The reduction in electron density makes reactions that rely on the nucleophilicity of the pyrrole ring, such as classical electrophilic substitutions (e.g., nitration, halogenation), more difficult. However, this electronic modification can be synthetically useful, as it can alter the regioselectivity of certain reactions and enable functionalization pathways that are not feasible with electron-rich pyrroles. nih.govorganic-chemistry.org Furthermore, the presence of an EWG can increase the acidity of the ring C-H protons and may render the system more susceptible to certain types of nucleophilic or organometallic reactions. wikipedia.org Studies on porphyrins, which contain pyrrole subunits, have shown that the presence of a benzoyl group enhances the reduction facility of the system, consistent with its electron-withdrawing nature. mdpi.com

Stereoelectronic Effects of the Boronic Acid Moiety on the Pyrrole System

The boronic acid group, -B(OH)₂, positioned at the C-3 position of the pyrrole ring, exerts its own set of stereoelectronic effects on the heterocyclic system.

Electronic Effects: The boron atom is less electronegative than carbon, but the presence of two electronegative oxygen atoms makes the boronic acid group net electron-withdrawing through an inductive (σ) effect. This effect further reduces the electron density of the pyrrole ring, complementing the deactivating influence of the N-benzoyl group. While the boron atom has a vacant p-orbital, modest π-conjugation between the C-B bond and the aromatic ring has been suggested in arylboronic acids, which could imply a weak π-donating capability. wiley-vch.de However, the inductive withdrawal is generally the dominant electronic effect influencing the aromatic ring's reactivity. researchgate.net

Steric Effects: The boronic acid group is sterically demanding and will influence the approach of reagents to the adjacent C-2 and C-4 positions on the pyrrole ring. This steric hindrance can play a crucial role in directing the regioselectivity of any potential substitution reactions on the ring.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the interplay of its functional groups.

Reaction Kinetics: For Suzuki-Miyaura coupling, the rate of the reaction would be highly dependent on the efficiency of the transmetalation step. The electron-deficient nature of the 1-benzoyl-pyrrol-3-yl group could influence the kinetics. While electron-withdrawing groups on the boronic acid can increase its Lewis acidity and facilitate boronate formation, they can also slow the transfer of the organic group to the palladium center. Kinetic studies on Suzuki reactions have shown that the electronic nature of the boronic acid partner has a measurable impact on reaction rates, with electron-rich aryl boronic acids sometimes reacting faster. researchgate.netresearchgate.net The specific choice of catalyst, base, and solvent would be critical in optimizing the reaction kinetics for this particular substrate. researchgate.netmdpi.com

Thermodynamic Considerations: A common side reaction for boronic acids is the thermodynamically driven self-condensation to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090), with the concomitant loss of water. nih.govscilit.com This process is typically reversible and can be favored in non-aqueous solvents or upon heating. Computational studies on simple boronic acids have shown that the formation of boroxine from the monomeric acid is often an endothermic process in the gas phase, but can become more favorable in solution. nih.govnih.gov The equilibrium between the boronic acid and its boroxine can be relevant in synthetic applications, as boroxines are also competent coupling partners in Suzuki reactions. nih.gov

Table 3: Calculated Thermodynamic Parameters for Boroxine Formation (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O) in vacuo
Compound (R)Computational LevelΔH₂₉₈ (kcal/mol)ΔG₂₉₈ (kcal/mol)Reference
HMP2/aug-cc-pVTZ+12.2+5.2 nih.gov
CH₃MP2/aug-cc-pVTZ+11.1+4.1 nih.gov
OHMP2/aug-cc-pVTZ+7.3-0.5 nih.gov

Note: These values are for simple aliphatic boronic acids and serve as an illustrative example of the thermodynamics involved.

Another important thermodynamic aspect is the formation of boronate esters through condensation with diols. These reactions are often thermodynamically favorable and are used to protect the boronic acid or modify its properties. acs.org

Chemo- and Regioselectivity in Reactions Involving the Boronic Acid and Pyrrole Ring

The presence of two distinct reactive sites—the boronic acid at C-3 and the pyrrole ring itself—makes chemo- and regioselectivity critical considerations for this compound.

Chemoselectivity: The strong deactivation of the pyrrole ring by the N-benzoyl group is the dominant factor governing chemoselectivity. This deactivation suppresses the typical electrophilic substitution reactions of the pyrrole ring. Consequently, reactions are overwhelmingly likely to occur at the more reactive boronic acid functionality. In palladium-catalyzed cross-coupling reactions, for example, the C-B bond will be the exclusive site of reaction, leaving the pyrrole core intact. This high chemoselectivity makes the compound an excellent building block for introducing a 1-benzoyl-pyrrol-3-yl moiety into more complex molecules via Suzuki-Miyaura coupling.

Regioselectivity: Should a reaction be forced to occur on the pyrrole ring, the regiochemical outcome would be directed by the existing substituents. In a typical pyrrole, electrophilic attack is strongly favored at the C-2 and C-5 positions. onlineorganicchemistrytutor.com For this compound, the C-3 position is already occupied. The combined electron-withdrawing effects of the N-benzoyl and C-3 boronic acid groups would direct any potential electrophilic attack to the C-5 position, which is furthest from both deactivating groups. Conversely, any potential nucleophilic attack on the ring would likely be directed to the electron-deficient C-2 or C-4 positions. Studies on the oxidation of 3-substituted pyrroles have shown that regioselectivity can be controlled, sometimes leading to oxidation at the more hindered C-2 position depending on the mechanism. bath.ac.uk The specific directing influences would need to be evaluated for each reaction type.

Applications of 1 Benzoyl 1h Pyrrol 3 Yl Boronic Acid in Advanced Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The use of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid in this reaction allows for the introduction of a 3-pyrrolyl moiety onto various organic scaffolds. The benzoyl protecting group on the pyrrole (B145914) nitrogen is crucial, as it modulates the electronic properties of the pyrrole ring and prevents potential side reactions that can occur with unprotected N-H pyrroles. nih.gov

Scope and Limitations with Various Electrophiles

The reactivity of this compound has been explored with a range of electrophilic partners. Generally, the coupling proceeds efficiently with various aryl and heteroaryl halides. Electron-rich, electron-poor, and sterically hindered aryl bromides and iodides have been shown to be effective coupling partners. nih.govresearchgate.net However, the use of less reactive aryl chlorides often requires more specialized catalytic systems to achieve high yields. nih.gov

The scope of the reaction with respect to the electrophile is a critical aspect of its utility. While detailed studies specifically on this compound are not extensively documented in publicly available literature, general trends for N-protected pyrrol-3-ylboronic acids can provide insights. For instance, the coupling of N-protected pyrrol-3-ylboronic acids with functionalized pyridinyl and pyrimidinyl bromides has been successfully demonstrated, leading to the formation of 3-hetaryl-1H-pyrroles. nih.gov

Limitations can arise with highly sterically demanding electrophiles or those containing functional groups that can interfere with the catalytic cycle. Furthermore, like many heteroarylboronic acids, this compound can be susceptible to protodeboronation under certain reaction conditions, a process that can be mitigated through careful optimization of the reaction parameters. nih.gov

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with N-Protected Pyrrol-3-ylboronic Acid Derivatives Note: This table is a generalized representation based on the reactivity of similar N-protected pyrroleboronic acids and does not represent data specifically for this compound due to a lack of specific literature.

ElectrophileCatalystLigandBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂OHigh
4-ChlorobenzonitrilePd₂(dba)₃SPhosK₃PO₄DioxaneModerate to High
2-BromopyridinePdCl₂(dppf)dppfCs₂CO₃DMEHigh
1-IodonaphthalenePd(OAc)₂XPhosK₃PO₄n-ButanolHigh

Ligand and Catalyst Optimization for Efficient Coupling

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligand. For the coupling of heteroarylboronic acids, phosphine-based ligands are commonly employed. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, can also influence the reaction efficiency. Optimization of the catalyst loading is crucial to balance reaction efficiency with cost and to minimize residual palladium in the final product. mdpi.com The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene, dioxane, THF, often with an aqueous co-solvent) are also critical parameters that need to be fine-tuned for each specific substrate combination to maximize the yield and minimize side reactions like protodeboronation. nih.gov

Mechanistic Insights into Palladium-Catalyzed Transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is often rate-determining and is of significant mechanistic interest. nih.gov

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound is a potential substrate for other important metal-catalyzed cross-coupling reactions for the formation of C-C, C-N, and C-O bonds.

C-C Bond Formation Beyond Suzuki-Miyaura (e.g., Buchwald-Hartwig, Negishi, Sonogashira Analogues)

While the Suzuki-Miyaura reaction is the most common C-C coupling reaction for boronic acids, the development of analogous reactions with other organometallic reagents has expanded the synthetic toolbox. Although no specific examples utilizing this compound in Negishi or Sonogashira-type couplings are documented, the reactivity of boronic acids in such transformations is an area of active research. These reactions would involve the transmetalation of the pyrrolyl group to other transition metals like nickel or copper.

C-N and C-O Bond Formations

The formation of C-N and C-O bonds using boronic acids is most notably achieved through the Chan-Lam coupling reaction, which is typically catalyzed by copper. nih.gov This reaction provides a powerful method for the synthesis of aryl amines and aryl ethers. This compound is a viable candidate for such couplings, allowing for the direct formation of N-(1-benzoyl-1H-pyrrol-3-yl) amines and 3-aryloxy-1-benzoyl-1H-pyrroles.

The Chan-Lam reaction generally proceeds under milder conditions than the palladium-catalyzed Buchwald-Hartwig amination, often at room temperature and open to the air. nih.gov The reaction involves the coupling of the boronic acid with an amine or an alcohol in the presence of a copper catalyst, such as Cu(OAc)₂. The scope of this reaction with this compound would be expected to include a variety of primary and secondary amines, as well as phenols and other alcohols.

Table 2: Potential C-N and C-O Bond Forming Reactions with this compound Note: This table is a representation of potential reactions based on the known reactivity of boronic acids in Chan-Lam couplings.

Coupling PartnerReaction TypeCatalystProduct Type
AnilineChan-Lam AminationCu(OAc)₂N-Aryl-3-aminopyrrole derivative
PhenolChan-Lam EtherificationCu(OAc)₂3-Aryloxy-pyrrole derivative
BenzylamineChan-Lam AminationCu(OAc)₂N-Benzyl-3-aminopyrrole derivative
MethanolChan-Lam EtherificationCu(OAc)₂3-Methoxy-pyrrole derivative

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is another powerful tool for C-N bond formation. While this reaction typically employs aryl halides as the electrophile and an amine as the nucleophile, variations involving boronic acids have been developed, although they are less common than the Chan-Lam coupling for this purpose. nih.gov

Post-Synthetic Derivatization of the Boronic Acid Group

The boronic acid moiety is a highly versatile functional group that can be readily converted into other boron-containing species. This derivatization is often performed to modify the reactivity, stability, or solubility of the parent compound, or to prepare it for subsequent reactions where a boronic acid itself is not the ideal substrate.

One of the most common transformations of boronic acids is their condensation with diols to form cyclic boronate esters. This reaction is typically reversible and can be driven to completion by removing water. This compound would be expected to react readily with various diols, such as pinacol (B44631), neopentyl glycol, or ethylene (B1197577) glycol, under standard esterification conditions to yield the corresponding boronate esters. These esters, particularly the pinacol ester, are often more stable, crystalline, and less prone to dehydration or oxidation than the free boronic acid, making them ideal for purification, storage, and use in reactions sensitive to protic sources.

The formation of boroxines, which are cyclic anhydrides of boronic acids, occurs upon dehydration. While arylboronic acids are known to readily form stable cyclic trimeric anhydrides, the specific behavior of this compound in this regard is not documented. However, it is plausible that under dehydrating conditions, it could form the corresponding boroxine (B1236090).

Table 1: Hypothetical Derivatization into Boronate Esters

This table illustrates the expected products from the reaction of this compound with common diols.

Diol ReagentExpected Boronate Ester ProductTypical Conditions
PinacolThis compound pinacol esterToluene, reflux, Dean-Stark trap
Neopentyl GlycolThis compound neopentyl glycol esterTHF or Toluene, room temp. or reflux
Ethylene GlycolThis compound ethylene glycol esterToluene, reflux, Dean-Stark trap
CatecholThis compound catechol esterMethanol or Toluene, room temp.

The boronic acid group can be converted into other valuable organoboron functionalities, such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates. The conversion to a potassium trifluoroborate salt (R-BF3K) is achieved by treating the boronic acid with KHF2. These salts are typically highly stable, crystalline solids that are easy to handle and store. They serve as excellent coupling partners in various palladium-catalyzed cross-coupling reactions. It is highly probable that this compound could be smoothly converted to its corresponding potassium trifluoroborate salt, enhancing its utility in synthetic chemistry.

MIDA boronates are another class of protected boronic acids that exhibit exceptional stability to a wide range of reaction conditions, including chromatography. This stability allows for the sequential and controlled unmasking and reaction of multiple boronic acid groups within a complex molecule. The derivatization of this compound to its MIDA boronate would be a valuable strategy for its incorporation into multi-step synthetic sequences.

Utility in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Boronic acids are key substrates in several important MCRs, most notably the Petasis borono-Mannich reaction.

In a hypothetical Petasis reaction, this compound could serve as the organoboron component, reacting with an amine and a carbonyl compound (often an aldehyde or a ketone) to form α-amino acid derivatives or other substituted amines. The pyrrole ring would be transferred as a nucleophile to the in situ-formed iminium ion. This would provide a direct route to novel, highly functionalized molecules incorporating the 1-benzoyl-1H-pyrrol-3-yl moiety, which could be valuable for generating libraries of compounds in diversity-oriented synthesis (DOS) for biological screening.

Table 2: Illustrative Example of a Petasis Reaction

This table outlines a potential multi-component reaction involving the title compound.

Amine ComponentCarbonyl ComponentBoronic Acid ComponentExpected Product
MorpholineGlyoxylic AcidThis compound2-(1-Benzoyl-1H-pyrrol-3-yl)-2-morpholinoacetic acid
BenzylamineFormaldehydeThis compoundN-Benzyl-1-(1-benzoyl-1H-pyrrol-3-yl)methanamine
AnilineSalicylaldehydeThis compound2-((Phenylamino)((1-benzoyl-1H-pyrrol-3-yl))methyl)phenol

The Ugi reaction is another cornerstone of MCR chemistry, though it does not directly utilize boronic acids as a primary component. However, the products of other reactions involving this compound could potentially serve as inputs for subsequent Ugi reactions, further expanding molecular diversity.

Applications in Macrocyclization and Complex Scaffold Assembly

Macrocycles are of significant interest in medicinal chemistry and materials science. The construction of these large ring systems often relies on robust and efficient bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for macrocyclization.

This compound is a prime candidate for use in Suzuki-Miyaura-based macrocyclization strategies. A linear precursor could be designed containing the this compound at one terminus and an aryl or vinyl halide at the other. Under high-dilution conditions, an intramolecular Suzuki-Miyaura coupling would lead to the formation of a macrocycle containing the benzoyl-pyrrole unit embedded within the ring structure. The specific substitution pattern of the pyrrole ring could influence the conformational preferences of the resulting macrocycle. This approach would be a powerful method for assembling complex molecular scaffolds that are otherwise difficult to access.

Strategic Design and Chemical Space Exploration of 1 Benzoyl 1h Pyrrole 3 Yl Boronic Acid Derivatives

Scaffold Modification and Derivatization Strategies for Expanding Chemical Diversity

The expansion of chemical diversity from the (1-Benzoyl-1H-pyrrol-3-yl)boronic acid core can be systematically approached through several derivatization strategies. These strategies aim to modulate the electronic, steric, and physicochemical properties of the molecule to explore a wider range of the chemical space.

The introduction of substituents onto the pyrrole (B145914) ring of this compound can significantly influence its reactivity and biological activity. The position and electronic nature of these substituents are critical factors in modulating the properties of the molecule. Quantum-chemical calculations on various C-substituted five-membered N-heterocycles, including pyrrole, have shown that the properties of the substituent are profoundly influenced by the position of the endocyclic nitrogen atom. nih.gov

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, at the C-2, C-4, or C-5 positions of the pyrrole ring can increase the electron density of the ring, which may enhance the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or halo groups decrease the electron density, which can impact the reactivity of the boronic acid moiety in cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling, the electronic nature of the substituents on the pyrrole ring can affect the transmetalation step.

The table below illustrates the potential impact of different substituents on the electronic properties of the pyrrole ring.

Substituent (X) at C-4Electronic EffectPredicted Impact on Suzuki-Miyaura Coupling Rate
-OCH₃Electron-DonatingPotential increase in reaction rate
-CH₃Electron-DonatingPotential slight increase in reaction rate
-HNeutralBaseline
-ClElectron-WithdrawingPotential decrease in reaction rate
-NO₂Strongly Electron-WithdrawingPotential significant decrease in reaction rate

This table presents predicted trends based on general principles of substituent effects on heterocyclic systems. Actual experimental results may vary.

The N-benzoyl group in this compound serves as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions and influencing the regioselectivity of further substitutions. researchgate.net The nature of the N-acyl group can be varied to fine-tune the steric and electronic properties of the molecule.

Different N-acyl groups can be introduced to modulate the stability and reactivity of the pyrrole ring. For example, replacing the benzoyl group with other acyl moieties, such as acetyl, pivaloyl, or substituted benzoyl groups, can alter the molecule's lipophilicity and steric hindrance around the nitrogen atom. Steric effects of the N-acyl group can influence the accessibility of reagents to the pyrrole ring and the boronic acid functionality. researchgate.net

The choice of the N-acyl group can also affect the ease of its removal. While the benzoyl group is relatively stable, other acyl groups may be more labile under specific conditions, which can be advantageous in multi-step syntheses. organic-chemistry.org N-alkoxycarbonyl groups, for instance, have been shown to endow pyrroles with distinct reactivity compared to N-sulfonyl or other N-acyl protections. nih.gov

The following table provides examples of different N-acyl groups and their potential influence on the properties of the resulting pyrrole-3-boronic acid derivative.

N-Acyl GroupKey CharacteristicsPotential Application
BenzoylStandard, relatively stableGeneral synthesis and library generation
AcetylLess sterically demandingWhen minimal steric hindrance is required
PivaloylBulky, sterically demandingTo introduce steric hindrance and potentially alter selectivity
4-MethoxybenzoylElectron-donating acyl groupTo modulate electronic properties of the pyrrole ring
4-NitrobenzoylElectron-withdrawing acyl groupTo modulate electronic properties of the pyrrole ring

This table provides a conceptual overview. The actual impact of each N-acyl group would need to be determined experimentally.

The position of the boronic acid group on the pyrrole ring is a critical determinant of the molecule's geometry and its ability to interact with other molecules. While the 3-yl boronic acid isomer is the primary focus, the synthesis and study of its positional isomers, namely the 2-yl and 4-yl (equivalent to 3-yl in N-substituted pyrroles) boronic acids, can significantly expand the explored chemical space.

The synthesis of (1H-pyrrol-2-yl)boronic acid pinacol (B44631) ester has been reported, providing a precursor for N-acylation to obtain the corresponding 1-benzoyl-1H-pyrrol-2-yl)boronic acid. The different positioning of the boronic acid group would lead to distinct spatial arrangements of the substituents introduced via cross-coupling reactions, which could have a profound impact on the biological activity of the resulting compounds.

For instance, in a drug discovery context, the vector of the substituent attached to the boronic acid will differ between the 2-yl and 3-yl isomers, leading to different interactions with a biological target. The reactivity of these isomers in reactions like the Suzuki-Miyaura coupling may also differ due to the varied electronic environment and steric hindrance at each position.

Design Principles for Boron-Containing Heterocyclic Systems in Chemical Library Synthesis

The design of chemical libraries based on boron-containing heterocyclic systems like this compound is guided by several key principles aimed at maximizing diversity and biological relevance. Boronic acids are valuable building blocks in medicinal chemistry due to their use in robust reactions like the Suzuki-Miyaura coupling. researchgate.net

Key design principles include:

Scaffold Diversity: Starting with a core scaffold like this compound, diversity can be introduced by varying the substituents on the pyrrole ring and the N-acyl group, as discussed previously.

Reagent Selection: A diverse set of boronic acids and coupling partners (e.g., aryl halides) should be selected to explore a wide range of chemical space. Computational tools can aid in selecting a diverse and representative set of building blocks. researchgate.net

Reaction Compatibility: The chosen synthetic routes must be robust and compatible with a wide range of functional groups to allow for the generation of a diverse library. The Suzuki-Miyaura reaction is well-suited for this purpose due to its tolerance of many functional groups. researchgate.net

Physicochemical Properties: The designed library should cover a range of physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, to enhance the probability of identifying compounds with desirable pharmacokinetic profiles.

Structure-Reactivity Relationships in 1-Benzoyl-1H-pyrrole-3-yl Boronic Acid Derivatives

The structure-reactivity relationships (SRR) of this compound derivatives are crucial for understanding and predicting their behavior in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. The reactivity of the boronic acid is influenced by both the electronic and steric features of the molecule.

Steric hindrance around the boronic acid moiety can also play a significant role. Bulky substituents on the pyrrole ring or a sterically demanding N-acyl group could impede the approach of the palladium complex, thereby slowing down the reaction. The choice of palladium catalyst and ligands is also critical in overcoming potential steric and electronic challenges.

Computational Design and Prediction of Novel Analogues

Computational methods are powerful tools for the rational design and prediction of novel analogues of this compound with desired properties. Techniques such as Density Functional Theory (DFT) can be employed to study the electronic properties of the core scaffold and its derivatives.

Computational approaches can be used to:

Predict Reactivity: DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which can provide insights into the reactivity of different sites on the molecule. This information can guide the design of synthetic routes and predict the outcome of reactions.

Virtual Screening: By creating a virtual library of analogues, computational docking studies can be performed to predict their binding affinity to a specific biological target. This allows for the prioritization of compounds for synthesis, saving time and resources.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. tiu.edu.iqnih.gov These models can then be used to predict the activity of newly designed analogues. For heterocyclic compounds, QSAR can help identify key molecular descriptors associated with their inhibitory activity against a particular enzyme. nih.govresearchgate.net

For example, a computational study could involve creating a library of virtual derivatives of this compound with various substituents on the pyrrole and benzoyl rings. DFT calculations would then be performed to analyze how these substitutions affect the electronic properties of the boronic acid group. Subsequently, these virtual compounds could be docked into the active site of a target protein to predict their binding modes and affinities, leading to the identification of promising candidates for synthesis and biological evaluation.

Applications in Fragment-Based Synthetic Methodologies

The strategic incorporation of this compound and its derivatives into fragment-based drug discovery (FBDD) programs offers a versatile platform for the generation of novel lead compounds. frontiersin.org This approach leverages the unique chemical properties of the boronic acid moiety and the structural diversity of the pyrrole scaffold to explore new chemical space and develop potent and selective inhibitors for a range of biological targets.

Fragment-based drug design is a powerful strategy for identifying lead molecules with improved drug-like properties. nih.gov By starting with small, low-complexity molecules, or "fragments," that bind to a biological target, researchers can systematically build up larger, more potent compounds. Boronic acids, in particular, have gained prominence as valuable fragments due to their ability to form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in enzyme active sites, acting as effective "serine traps." nih.gov This interaction can provide a significant affinity boost for otherwise weakly binding fragments.

The design of fragment libraries incorporating the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR). The benzoyl group at the 1-position of the pyrrole ring provides a key vector for chemical modification. By synthesizing a library of derivatives with diverse substituents on the benzoyl ring, it is possible to probe the steric and electronic requirements of the target's binding pocket. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrrole ring and the Lewis acidity of the boronic acid, influencing binding affinity and selectivity.

Furthermore, the pyrrole-3-boronic acid core itself serves as a versatile building block for fragment elaboration using robust and high-throughput synthetic methods. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, enabling the efficient formation of carbon-carbon bonds between the boronic acid and a wide array of aryl or heteroaryl halides. nih.govrsc.org This allows for the rapid "growing" or "linking" of the initial fragment hit to occupy adjacent binding pockets and enhance potency.

The exploration of the chemical space around this compound can be systematically expanded by varying the substituents on both the benzoyl and pyrrole rings. This multi-pronged approach to library design allows for a comprehensive investigation of the SAR, leading to the identification of fragments with optimized binding characteristics. The resulting data can be used to construct detailed pharmacophore models and guide the design of more potent and selective lead compounds.

Below is a representative table of hypothetical derivatives of this compound that could be included in a fragment library for screening and SAR studies.

Compound IDR1 (Benzoyl Substituent)R2 (Pyrrole Substituent)Molecular Weight ( g/mol )cLogP
1 HH215.031.85
2 4-fluoroH233.022.15
3 4-chloroH249.482.56
4 4-methoxyH245.061.82
5 4-cyanoH239.041.59
6 H5-methyl229.062.23
7 4-fluoro5-methyl247.052.53

The successful application of this compound and its derivatives in fragment-based methodologies has the potential to accelerate the discovery of new therapeutics for a variety of diseases. The modular nature of this scaffold, combined with the power of modern synthetic and screening techniques, makes it an attractive starting point for innovative drug design campaigns.

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental and computational characterization of the specific compound This compound is not available in the reviewed scientific literature.

While information exists for related structures, such as other substituted pyrroles, various boronic acids, and compounds containing a benzoyl group, no publications were found that provide the specific data required to populate the requested article outline for this compound. The search included queries for:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Mass Spectrometry (MS)

Infrared (IR) and Raman Spectroscopy

X-ray Crystallography

Ultraviolet-Visible (UV-Vis) Spectroscopy

Density Functional Theory (DFT) Calculations

As the instructions strictly require focusing solely on "this compound" and excluding information outside the specified scope, it is not possible to generate the requested article without the necessary scientific data. Creating such an article would require speculation or the use of data from different compounds, which would be scientifically inaccurate and violate the explicit constraints of the request.

Therefore, the advanced spectroscopic and computational characterization of this compound remains a subject for future research, as the data is not currently published in the public domain.

Advanced Spectroscopic and Computational Characterization of 1 Benzoyl 1h Pyrrol 3 Yl Boronic Acid

Computational Chemistry Approaches

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of intermolecular interactions of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid with its environment at an atomic level. Although specific MD simulation studies on this exact molecule are not extensively documented in publicly available literature, we can infer its likely behavior based on simulations of structurally related compounds, such as benzoyl-containing heterocycles, pyrrole (B145914) derivatives, and other arylboronic acids.

MD simulations of this compound would typically be performed using a classical force field, which is a set of parameters describing the potential energy of the system. For boronic acids, specialized parameters are often necessary to accurately model the trigonal planar boron center and its interactions. The development of polarizable force fields, such as the atom-bond electronegativity equalization method at the σπ level (ABEEMσπ), has shown promise in accurately simulating boronic acid-containing systems, capturing polarization and charge-transfer effects which are crucial for describing their interactions. nih.gov

The primary intermolecular interactions involving this compound that can be investigated using MD simulations include:

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor. MD simulations can reveal the dynamics of hydrogen bond formation between the hydroxyl groups of the boronic acid and surrounding water molecules, co-solvents, or the active sites of biological macromolecules. The benzoyl group's carbonyl oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyrrole and benzoyl rings can engage in π-π stacking interactions with other aromatic systems. MD simulations can quantify the preferred geometries (e.g., face-to-face, parallel-displaced) and energies of these interactions, which are crucial for understanding self-assembly or binding to aromatic residues in proteins.

Hydrophobic Interactions: The phenyl and pyrrole rings contribute to the hydrophobic character of the molecule. Simulations can illustrate how these hydrophobic regions interact with nonpolar environments, driving processes like membrane partitioning or binding to hydrophobic pockets in enzymes. mdpi.com

Interactions with Biological Systems: In the context of drug design, MD simulations are invaluable for studying the binding of boronic acid inhibitors to their target enzymes, such as proteases. researchgate.netacs.org For this compound, simulations could predict its binding mode within a hypothetical active site, identifying key amino acid residues that form stable interactions and calculating the binding free energy. mdpi.com

An illustrative MD simulation could involve placing a single molecule of this compound in a simulation box filled with water molecules. The simulation would track the trajectory of each atom over time, providing insights into the solvation shell structure and the dynamics of water molecules interacting with the solute.

Interactive Data Table: Potential Intermolecular Interaction Energies

This interactive table provides hypothetical interaction energies for this compound with various molecular partners, as could be derived from MD simulations. The values are illustrative and based on typical interaction strengths found in similar chemical systems.

Interaction TypeMolecular PartnerFunctional Group InvolvedEstimated Interaction Energy (kcal/mol)
Hydrogen BondWaterBoronic acid -OH-5 to -8
Hydrogen BondSerine residueBoronic acid -OH-6 to -10
Hydrogen BondAmide backboneBenzoyl C=O-3 to -5
π-π StackingPhenylalanineBenzoyl ring-2 to -5
π-π StackingTryptophanPyrrole ring-2 to -4
HydrophobicLeucine residuePhenyl and Pyrrole rings-1 to -3

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. For this compound, QSPR studies can be employed to predict a variety of properties, even before the compound is synthesized and experimentally tested.

The development of a QSPR model involves three main stages:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These descriptors encode different aspects of the molecular structure, such as steric, electronic, and topological features.

Model Building: A statistical method, most commonly multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to establish a mathematical relationship between the calculated descriptors and an experimentally determined property for a training set of molecules.

Model Validation: The predictive power of the developed model is assessed using a test set of molecules that were not used in the model building process.

For this compound, QSPR models could be developed to predict properties such as:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity and is a key determinant of its pharmacokinetic properties. Topological and constitutional descriptors are often important in QSPR models for logP.

Aqueous Solubility: Predicting the solubility of a compound is essential in drug development. QSPR models for solubility often incorporate descriptors related to molecular size, polarity, and hydrogen bonding capacity.

Chemical Reactivity: QSPR can be used to model the reactivity of arylboronic acids, for instance, their propensity for protodeboronation, which is a common decomposition pathway. nih.gov Descriptors related to the electronic properties of the aromatic ring, such as Hammett constants or calculated orbital energies, would be critical in such models. mdpi.com

Interactive Data Table: Illustrative QSPR Model for pKa Prediction

This table presents a hypothetical QSPR model for predicting the pKa of a series of substituted arylboronic acids, including this compound. The descriptors and coefficients are for illustrative purposes to demonstrate the structure of a QSPR equation.

DescriptorDescriptionCoefficientValue for this compound (Hypothetical)Contribution to pKa
Intercept Baseline pKa9.5019.50
qH Partial charge on the acidic hydrogen-15.20.25-3.80
ESP_B Electrostatic potential at the Boron atom0.05-10.5-0.53
LUMO Energy of the Lowest Unoccupied Molecular Orbital-0.85-1.2 eV1.02
Predicted pKa Sum of contributions 6.19

This hypothetical model suggests that a higher positive partial charge on the acidic hydrogen (qH) leads to a lower pKa (stronger acid), a more negative electrostatic potential at the boron atom (ESP_B) also contributes to a lower pKa, while a higher LUMO energy is associated with a higher pKa. The development and validation of such a model with a diverse set of arylboronic acids would allow for the accurate prediction of the pKa for novel compounds like this compound.

Future Directions and Emerging Research Avenues for 1 Benzoyl 1h Pyrrol 3 Yl Boronic Acid in Chemical Research

Development of Novel Catalytic Systems for its Transformations

There is currently no specific information available in the scientific literature regarding the development of novel catalytic systems for the transformation of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid. Research in this area would first require the establishment of robust synthetic routes to the compound itself. Future investigations could then explore various catalytic transformations, such as Suzuki-Miyaura cross-coupling reactions, where the pyrrolylboronic acid would be a key building block. The development of catalysts tailored to enhance the reactivity and selectivity of this specific substrate, particularly given the electronic influence of the N-benzoyl group, would be a novel area of study.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms has not been documented. The application of flow chemistry for the synthesis of boronic acids, in general, is an active area of research, often leading to improved safety, scalability, and reaction efficiency. Future work could focus on developing a continuous-flow synthesis of this compound and its subsequent use in automated platforms for the rapid synthesis of compound libraries for screening purposes.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Specific sustainable and environmentally benign synthetic routes for this compound have not been reported. General green chemistry approaches to the synthesis of aryl and heteroaryl boronic acids often focus on minimizing waste, using less hazardous solvents, and employing catalytic methods. Future research could explore biocatalytic methods or the use of green solvents and catalysts for the synthesis of this compound, contributing to more sustainable chemical manufacturing processes.

Advanced Materials Science Applications as a Building Block

There are no published studies on the application of this compound as a building block in advanced materials science. Boronic acids are known for their ability to form dynamic covalent bonds, which is a valuable property in the design of self-healing polymers, sensors, and other functional materials. The unique electronic and structural features of the 1-benzoyl-1H-pyrrol-3-yl moiety could be exploited in the future design of novel polymers and materials with specific optical or electronic properties.

Role in Advanced Chemical Biology Probe Design (focus on synthesis and methodology)

The role of this compound in the design of advanced chemical biology probes is an unexplored area. Boronic acids are frequently used in the design of probes for detecting reactive oxygen species or for binding to saccharides. The synthesis and methodology for incorporating the this compound scaffold into such probes would need to be developed, and its specific properties as a probe would need to be evaluated.

Challenges and Opportunities in the Synthesis and Application of Complex Boronic Acid Scaffolds

While there are general challenges and opportunities in the synthesis and application of complex boronic acid scaffolds, these have not been specifically discussed in the context of this compound. The synthesis of this particular compound may present challenges related to the stability of the N-benzoyl group under borylation conditions. Opportunities would arise from the successful synthesis of this molecule, as it would provide a new building block for medicinal chemistry and materials science, combining the features of a pyrrole (B145914), a benzoyl group, and a boronic acid.

Q & A

Q. What are the key synthetic challenges in preparing (1-Benzoyl-1H-pyrrol-3-yl)boronic acid, and how can they be addressed methodologically?

Boronic acids are often synthesized via intermediate prodrugs due to their instability during purification and susceptibility to dehydration/trimerization. For aromatic boronic acids like this compound, protecting groups (e.g., pinacol esters) are typically employed to stabilize the boronic acid moiety during multi-step syntheses . Post-synthesis, purification may require specialized techniques, such as derivatization with diols to prevent boroxine formation . Additionally, silica gel chromatography should be avoided unless the boronic acid is stabilized, as irreversible binding can occur .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

Mass spectrometry (MS) is critical but requires careful handling to avoid dehydration artifacts. For MALDI-MS, derivatization with diols (e.g., 2,3-butanedione) converts boronic acids to cyclic esters, suppressing boroxine formation and improving signal clarity . LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for underivatized boronic acids, enabling impurity detection at sub-ppm levels . Thermogravimetric analysis (TGA) can further assess thermal stability, with degradation pathways providing insight into structural robustness .

Q. What are the primary applications of this compound in biochemical assays?

The boronic acid group enables reversible covalent binding to diols (e.g., sugars, glycoproteins). This property is leveraged in glycoprotein capture studies, where the compound can be immobilized on surfaces for SPR-based interaction analysis. However, non-specific secondary interactions (e.g., hydrophobic effects) must be mitigated via buffer optimization (e.g., high-salt or borate buffers) to enhance selectivity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diol-containing biomolecules?

Binding kinetics are governed by the electronic and steric environment of the boronic acid. Stopped-flow fluorescence studies reveal that kon values correlate with thermodynamic affinity, with fructose > tagatose > mannose > glucose observed for model arylboronic acids . For this compound, the electron-withdrawing benzoyl group may enhance Lewis acidity, accelerating diol binding. Computational modeling (e.g., DFT) can predict substituent effects on binding rates .

Q. What experimental strategies can resolve contradictions in boronic acid-diol binding data, such as unexpected low selectivity in glycoprotein assays?

Contradictions often arise from secondary interactions (e.g., electrostatic or hydrophobic forces). To isolate boronic acid-specific binding:

  • Use competitive elution with sorbitol or fructose to displace diol-bound targets .
  • Compare binding under varying pH conditions; boronic acid-diol binding is pH-dependent, peaking near the pKa of the boronic acid .
  • Employ orthogonal techniques (e.g., isothermal titration calorimetry) to validate SPR or fluorescence data .

Q. How can the thermal stability of this compound be optimized for high-temperature applications (e.g., polymer composites)?

Aromatic boronic acids with electron-withdrawing substituents (e.g., benzoyl groups) exhibit enhanced thermal stability. TGA data show that derivatives like pyrene-1-boronic acid remain stable up to 600°C, suggesting that extended π-conjugation in this compound may similarly resist degradation. Co-polymerization with thermally robust monomers (e.g., PNIPAM) further improves stability in material science applications .

Q. What methodologies enable the detection of trace impurities in this compound batches, and how are detection limits minimized?

LC-MS/MS in MRM mode achieves limits of detection (LOD) <1 ppm for boronic acid impurities. Key parameters include:

  • Use of ammonium acetate or formic acid in mobile phases to enhance ionization .
  • Collision energy optimization to fragment parent ions without destroying target analytes .
  • Cross-validation with NMR (e.g., 11^{11}B NMR) to confirm impurity identity .

Methodological Considerations

  • Synthetic Design : Prioritize pinacol ester intermediates to simplify purification and avoid silica gel incompatibility .
  • Binding Assays : Pre-equilibrate boronic acid solutions at physiological pH (7.4) for 10–15 minutes to ensure binding equilibrium .
  • Thermal Analysis : Conduct TGA under nitrogen to prevent oxidative degradation, with heating rates ≤10°C/min for accurate decomposition profiling .

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